3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid
Description
Historical Development in β-Amino Acid Research
The study of β-amino acids traces its origins to the mid-19th century, when foundational work on proteinogenic amino acids laid the groundwork for understanding amino acid biochemistry. While α-amino acids dominated early research due to their prevalence in proteins, the synthesis of β-amino acids began gaining traction in the early 20th century. Notably, the Strecker synthesis—a method initially developed for α-amino acids—was adapted to produce β-analogues by altering aldehyde precursors. The first reported β-amino acid, β-alanine, was isolated in 1911 from carnosine hydrolysates, though its structural confirmation required advancements in crystallography and chromatography.
By the 1950s, chemists recognized the potential of β-amino acids to mimic natural peptides while resisting enzymatic degradation. This led to systematic efforts to synthesize β-aryl variants, including derivatives with methoxy and alkyloxy substituents. The compound 3-amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid emerged from these efforts, combining the rigidity of an aromatic ring with the flexibility of ether-linked side chains.
Position within Non-canonical Amino Acid Classification
Non-canonical amino acids are broadly categorized by modifications to their side chains, backbone, or stereochemical configuration. As illustrated in Table 1, this compound belongs to the β-aryl-β-amino acid subclass, distinguished by:
- A β-carbon bonded to both the amino and carboxylic acid groups.
- An aromatic phenyl ring substituted at the β-position.
- Ether-based side chains (methoxy and propoxy) influencing electronic and steric properties.
This classification aligns it with foldameric compounds capable of adopting stable secondary structures, such as helices or turns, which are critical for molecular recognition.
Table 1: Structural Classification of Non-Canonical Amino Acids
| Class | Key Features | Example Compounds |
|---|---|---|
| β-Aryl-β-amino acids | Aromatic substituents at β-position | This compound |
| α,α-Dialkyl glycines | Symmetric alkyl groups at α-carbon | Aminoisobutyric acid (Aib) |
| Proline analogues | Cyclic constraints limiting backbone rotation | Hydroxyproline (Hyp) |
| Dehydroamino acids | α,β-unsaturation altering planarity | ΔPhe (Dehydrophenylalanine) |
Current Research Significance in Biochemistry and Medicinal Chemistry
Recent studies highlight the compound’s utility in three key areas:
- Peptidomimetic Design : Its rigid aryl group stabilizes extended conformations, enabling the mimicry of protein-binding motifs. For instance, β-aryl-β-amino acids have been incorporated into angiotensin II analogues to enhance proteolytic resistance.
- Enzyme Inhibition : The methoxy and propoxy groups participate in hydrophobic interactions with catalytic pockets, as demonstrated in studies targeting HIV-1 protease.
- Material Science : Its ability to form hydrogen-bonded networks has inspired investigations into β-peptide hydrogels for drug delivery.
Ongoing clinical trials explore β-aryl-β-amino acids as components of anticancer agents, leveraging their capacity to disrupt protein-protein interactions.
Structural Relationship to Other β-Aryl-β-Amino Acids
The compound’s structure shares features with pharmacologically active β-aryl variants while introducing unique stereoelectronic effects (Table 2). Compared to simpler analogues like β-phenyl-β-alanine, the 3-methoxy-4-propoxy substitution pattern confers:
- Enhanced solubility due to ether oxygen lone pairs.
- Increased steric bulk, favoring interactions with hydrophobic enzyme subpockets.
- Electron-donating effects that modulate aromatic ring reactivity.
Table 2: Comparative Analysis of β-Aryl-β-Amino Acids
| Compound | Substituents | Key Applications |
|---|---|---|
| This compound | 3-OCH₃, 4-OCH₂CH₂CH₃ | Enzyme inhibition, peptidomimetics |
| β-(4-Hydroxyphenyl)-β-alanine | 4-OH | Antioxidant prodrugs |
| β-(2-Naphthyl)-β-alanine | 2-Naphthyl | Fluorescent probes |
| β-(3,4-Dichlorophenyl)-β-alanine | 3-Cl, 4-Cl | Antimicrobial agents |
Properties
IUPAC Name |
3-amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-3-6-18-11-5-4-9(7-12(11)17-2)10(14)8-13(15)16/h4-5,7,10H,3,6,8,14H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUPQGVALNOUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-propoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 3-methoxy-4-propoxybenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiplatelet Activity
Research indicates that derivatives of amino acids similar to 3-amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid exhibit potent antiplatelet effects. For instance, a study demonstrated that a related compound showed an IC50 value of 13 nM in inhibiting adenosine diphosphate-induced platelet aggregation in guinea pigs . The structure–activity relationship (SAR) analysis revealed that modifications at the para position of the phenyl ring significantly enhance antiplatelet activity.
Neuroprotective Effects
Compounds with similar structural motifs have been investigated for their neuroprotective properties. For example, derivatives have shown promise in protecting against oxidative stress and neurotoxicity in various models, including SH-SY5Y cells and rat brain synaptosomes . These findings suggest that this compound could be explored further for potential applications in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (nM) | Model Used |
|---|---|---|---|
| Derivative 4h | Antiplatelet | 13 | Guinea pig platelet rich plasma |
| Similar Compound | Neuroprotective | Not specified | SH-SY5Y cells |
Antiplatelet Study
In a study focusing on antiplatelet agents, a compound structurally similar to this compound was administered orally to guinea pigs. The results showed complete inhibition of platelet aggregation for up to 8 hours post-administration, indicating its potential for once-daily dosing regimens .
Neuroprotective Study
Another investigation assessed the neuroprotective effects of related compounds against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The findings highlighted significant reductions in cell death and oxidative markers, suggesting that these compounds could be developed as therapeutic agents for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
3-Amino-3-(4-methoxyphenyl)propanoic acid
- Structure : Phenyl ring with a single 4-methoxy group.
- Key Differences : Lacks the 3-methoxy and 4-propoxy substituents, reducing steric bulk and lipophilicity.
- Properties : Higher water solubility compared to the target compound due to fewer hydrophobic groups. Used as a precursor in pharmacological research .
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid
- Structure : Phenyl ring with a 3-methoxy group; (R)-stereochemistry at the β-carbon.
- Key Differences : Absence of 4-propoxy substitution and enantiomer-specific configuration. The (R)-isomer may exhibit distinct binding affinities in chiral environments, such as enzyme active sites .
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid
- Structure : 4-substituent is a branched isopentyloxy (-OCH₂CH(CH₂CH₃)) group.
Functional Group Modifications
Boc-Protected Analogs (e.g., (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid)
- Structure: Amino group protected with a tert-butoxycarbonyl (Boc) group.
- Key Differences : Enhanced stability during synthesis but requires deprotection for bioactivity. Used in peptide synthesis and prodrug development .
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid
Electron-Donating vs. Electron-Withdrawing Substituents
3-Amino-3-(3-nitrophenyl)propanoic acid
- Structure: Phenyl ring with a nitro (-NO₂) group at the 3-position.
- Key Differences: The nitro group is electron-withdrawing, reducing electron density on the ring and altering reactivity.
3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Stereochemical Variations
- (R)- vs. (S)-Enantiomers: lists enantiomerically pure analogs (e.g., (R)-3-Amino-3-(4-fluorophenyl)propionic acid).
Physicochemical Properties
- Lipophilicity : The 4-propoxy group in the target compound increases logP compared to analogs with smaller substituents (e.g., methoxy), suggesting improved blood-brain barrier penetration but lower solubility .
- Melting Points : Compounds with bulky substituents (e.g., isopentyloxy) exhibit lower melting points due to reduced crystallinity .
Biological Activity
3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid (also referred to as compound 1) is a biochemical compound with significant implications in biological research and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H19NO4
- Molecular Weight : 253.3 g/mol
The biological activity of this compound is primarily attributed to its structural components, which enable it to interact with specific molecular targets:
- Amino Group : Capable of forming hydrogen bonds with active sites on enzymes.
- Methoxy and Propoxy Groups : These groups facilitate hydrophobic interactions, enhancing binding affinity to target proteins or receptors .
These interactions can modulate enzyme activity, potentially leading to various biological effects, including neuroprotective and antioxidant activities.
Neuroprotective Effects
Research has indicated that derivatives of compounds similar to this compound exhibit neuroprotective properties. For instance:
- Neuroprotection Against Oxidative Stress : Compounds with similar structures have shown efficacy in protecting neuronal cells from oxidative stress-induced damage. In particular, studies demonstrated that certain derivatives could significantly reduce cell death in SH-SY5Y cells exposed to hydrogen peroxide (H2O2) .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively:
- DPPH Radical Scavenging Assay : Compounds analogous to this compound have been evaluated using this assay, showing promising results in reducing DPPH radical levels, indicating strong antioxidant activity .
Case Studies and Research Findings
-
Neuroprotective Study :
- A study involving the treatment of SH-SY5Y cells with various concentrations of similar compounds revealed that at concentrations above 50 µM, significant neuroprotection was observed against H2O2-induced cytotoxicity. The most effective derivatives showed over 70% cell viability compared to controls .
- Antioxidant Efficacy :
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the established synthetic methodologies for 3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amino group during intermediate steps, followed by acidic or catalytic hydrogenation for deprotection .
- Substitution Reactions : Optimize nucleophilic substitution using amines under reflux conditions with polar aprotic solvents (e.g., DMF) and bases like NaH .
- Key Parameters : Vary reaction temperature (60–100°C) and catalyst loading (e.g., Pd/C for hydrogenation) to improve yield. Monitor purity via TLC or HPLC .
- Table: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amino Protection | Boc₂O, DMAP, THF | Protect amino group |
| Substitution | NaH, DMF, 80°C | Introduce propoxy group |
| Deprotection | HCl/dioxane | Remove Boc group |
Q. Which analytical techniques are recommended for verifying the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns and stereochemistry. For example, methoxy protons resonate at ~3.8 ppm, while aromatic protons show splitting due to substituent effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₉NO₅: calculated 281.1264) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) arising from the compound’s stereochemistry?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY and NOESY to resolve overlapping signals and confirm spatial arrangements of methoxy/propoxy groups .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
Q. What experimental approaches are used to investigate the role of the 3-methoxy and 4-propoxy groups in modulating biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs lacking methoxy/propoxy groups and compare bioactivity (e.g., enzyme inhibition assays) .
- Molecular Docking : Simulate interactions with target proteins (e.g., tyrosine kinases) using AutoDock Vina to identify critical hydrogen bonds or steric effects .
- Kinetic Analysis : Determine IC₅₀ values via fluorogenic substrate assays to quantify inhibition potency .
Q. How can reaction intermediates be stabilized during the synthesis of this compound to prevent side reactions?
- Methodological Answer :
- Low-Temperature Conditions : Conduct sensitive steps (e.g., Grignard reactions) at –20°C to minimize degradation .
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of amine intermediates .
- Protecting Groups : Employ photolabile groups (e.g., nitroveratryl) for acid-sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
